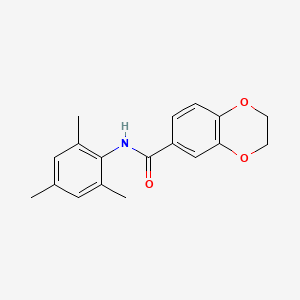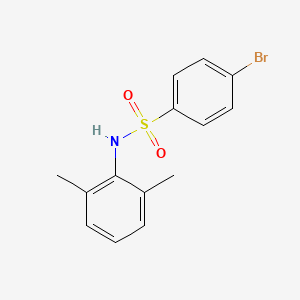
3-(3-chlorophenyl)-N-4-pyridinylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-4-pyridinylacrylamide, also known as CPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPAA is a small molecule that belongs to the acrylamide family, which is known for its diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-N-4-pyridinylacrylamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. For example, this compound has been shown to inhibit the expression of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, this compound has been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of several enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been shown to increase the activity of several antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Furthermore, this compound has been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-chlorophenyl)-N-4-pyridinylacrylamide in lab experiments is its diverse biological activities, which make it a promising candidate for therapeutic applications. Another advantage is its small molecular weight, which allows it to easily penetrate cell membranes. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful dose optimization and toxicity testing.
Direcciones Futuras
There are several future directions for the study of 3-(3-chlorophenyl)-N-4-pyridinylacrylamide. One direction is the investigation of its potential as a therapeutic agent in other types of cancer, such as lung and colon cancer. Another direction is the study of its potential as a neuroprotective agent in other animal models of neurodegenerative diseases. Additionally, the development of novel this compound derivatives with improved efficacy and reduced toxicity is an area of future research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo is necessary for its further development as a therapeutic agent.
Métodos De Síntesis
3-(3-chlorophenyl)-N-4-pyridinylacrylamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzaldehyde and 4-pyridinecarboxaldehyde with acryloyl chloride in the presence of a base. Another method involves the reaction of 3-chlorobenzaldehyde and 4-pyridinecarboxaldehyde with acrylamide in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as the solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-N-4-pyridinylacrylamide has been shown to have potential therapeutic applications in several areas of scientific research. For example, this compound has been studied for its anti-tumor activity in breast cancer cells, where it was found to inhibit cell proliferation and induce apoptosis. This compound has also been shown to have anti-inflammatory and anti-oxidant effects in animal models of inflammation and oxidative stress. Furthermore, this compound has been investigated for its potential as a neuroprotective agent in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-12-3-1-2-11(10-12)4-5-14(18)17-13-6-8-16-9-7-13/h1-10H,(H,16,17,18)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVRFKHXYHKVSG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(2-chlorophenoxy)methyl]benzoyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5725147.png)



![N-(2-methoxyphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5725166.png)
![1-[2-(2,5-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5725180.png)



![5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole](/img/structure/B5725200.png)


![N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B5725213.png)